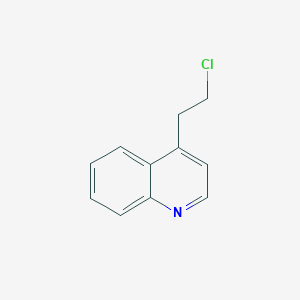
4-(2-Chloroethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)quinoline is a chemical compound with the molecular formula C11H10ClN It is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and are used as scaffolds in drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include azidoethylquinoline, thioethylquinoline, and alkoxyethylquinoline.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
4-(2-Chloroethyl)quinoline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)quinoline is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The quinoline ring can also interact with various molecular targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Chloroquinoline: A similar compound with a chloro group at the 2-position of the quinoline ring.
4-Ethylquinoline: A compound with an ethyl group at the 4-position instead of a chloroethyl group.
Uniqueness: 4-(2-Chloroethyl)quinoline is unique due to the presence of the 2-chloroethyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other quinoline derivatives and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-(2-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7H2 |
InChI Key |
GYUBIHPUENALDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

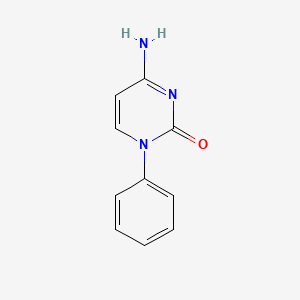
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)

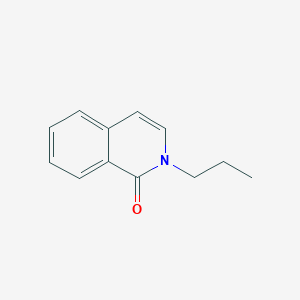
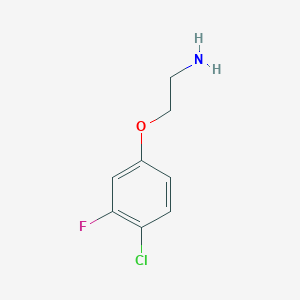
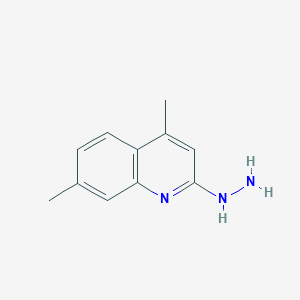


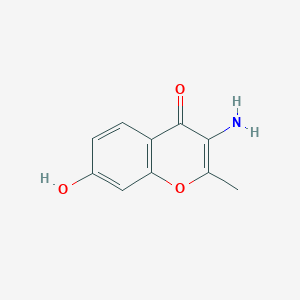
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
